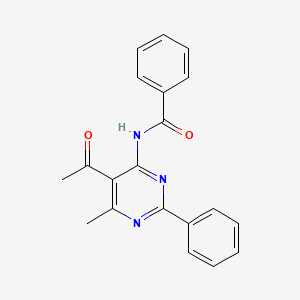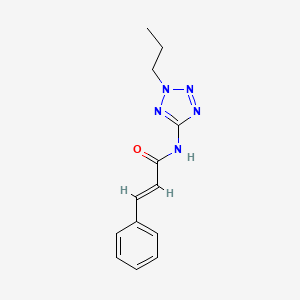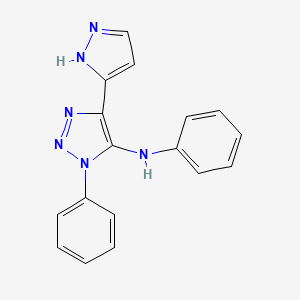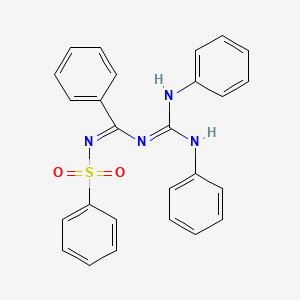
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide, commonly known as AMPK activator, is a chemical compound that has gained a lot of attention in scientific research due to its potential to regulate energy metabolism and promote cellular homeostasis.
Mécanisme D'action
The mechanism of action of AMPK activator involves the activation of AMPK, a key regulator of cellular energy metabolism. AMPK is activated by an increase in the AMP/ATP ratio, which occurs during periods of cellular stress such as low glucose or oxygen levels. AMPK activation leads to the phosphorylation of various downstream targets, which results in the promotion of glucose uptake, fatty acid oxidation, and autophagy.
Biochemical and Physiological Effects:
AMPK activator has been shown to have a number of biochemical and physiological effects. It has been shown to promote glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and prevent the development of type 2 diabetes. AMPK activator has also been shown to induce autophagy, which can prevent the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AMPK activator in lab experiments is that it can be used to study the regulation of energy metabolism and cellular homeostasis. It can also be used to study the effects of autophagy on various diseases. However, one of the limitations of using AMPK activator in lab experiments is that it can be difficult to control the concentration and duration of exposure, which can affect the results of the experiment.
Orientations Futures
There are several future directions for the study of AMPK activator. One potential direction is the development of new compounds that can activate AMPK with greater specificity and potency. Another potential direction is the study of the effects of AMPK activation on various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new methods for controlling the concentration and duration of exposure to AMPK activator in lab experiments could lead to more accurate and reproducible results.
Méthodes De Synthèse
The synthesis of AMPK activator involves a series of chemical reactions that result in the formation of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide. The most common method for synthesizing this compound involves the reaction of 2-aminopyrimidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride and methyl iodide to yield the final product.
Applications De Recherche Scientifique
AMPK activator has been extensively studied in scientific research due to its potential to regulate energy metabolism and promote cellular homeostasis. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and promote glucose uptake and fatty acid oxidation in skeletal muscle cells. AMPK activator has also been shown to induce autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis and preventing the development of various diseases.
Propriétés
IUPAC Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-17(14(2)24)19(23-20(25)16-11-7-4-8-12-16)22-18(21-13)15-9-5-3-6-10-15/h3-12H,1-2H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXBWXLABRUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)

![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)


![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)

![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)
